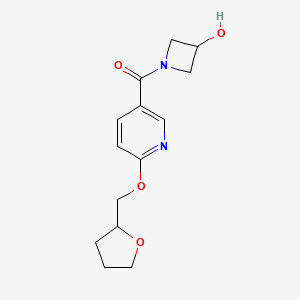

![molecular formula C14H14N2O3 B2455365 2-(4-硝基苄叉基)-1-氮杂双环[2.2.2]辛烷-3-酮 CAS No. 78961-43-0](/img/structure/B2455365.png)

2-(4-硝基苄叉基)-1-氮杂双环[2.2.2]辛烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one . This class of compounds is part of a larger family of bicyclic compounds, which have been studied for their interesting biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, a reversible crosslinker based on transalkylation chemistry using 1,4-diazabicyclo[2.2.2]octane (DABCO) was developed . The kinetics of the exchange reaction of benzyl bromide with DABCO was studied in detail by varying molar ratios and temperature .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the bicyclic ring and the nitro group. The bicyclic ring structure is a common feature in many organic compounds and can influence the compound’s reactivity and stability .Chemical Reactions Analysis

Nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations . The nitro group in the compound could potentially participate in various chemical reactions.作用机制

The mechanism of action of NBBO is not yet fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation and oxidative stress. NBBO has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of various diseases.

Biochemical and Physiological Effects:

NBBO has been shown to exert various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that NBBO can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that NBBO can reduce inflammation and oxidative stress in animal models of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

实验室实验的优点和局限性

NBBO possesses several advantages for laboratory experiments. It is a stable compound that can be synthesized in high purity and yield. NBBO is also relatively easy to handle and store, making it a suitable compound for further research. However, the limitations of NBBO include its potential toxicity and the need for further optimization of its therapeutic properties.

未来方向

There are several future directions for the research on NBBO. One potential direction is the optimization of its therapeutic properties for the treatment of various diseases. Another direction is the development of novel derivatives of NBBO with improved pharmacological properties. Additionally, the potential toxicity of NBBO should be studied further to ensure its safety for human use. Overall, NBBO is a promising compound with potential applications in various fields, and further research is needed to fully understand its therapeutic potential.

合成方法

The synthesis of NBBO involves the condensation of 4-nitrobenzaldehyde and 2-azabicyclo[2.2.2]octan-3-one in the presence of a catalyst. The reaction proceeds via a Schiff base intermediate, which is subsequently reduced to yield NBBO. The synthesis of NBBO has been optimized to yield high purity and yield, making it a suitable compound for further research.

科学研究应用

4-氨基双环[2.2.2]辛烷-2-酮的形成

苄叉丙酮,一种结构与您感兴趣的化合物类似的化合物,与源自仲胺的硫氰酸盐在单锅反应中反应生成 4-氨基双环[2.2.2]辛烷-2-酮 。该反应有可能应用于“2-(4-硝基苄叉基)-1-氮杂双环[2.2.2]辛烷-3-酮”,从而导致形成新的化合物。

药物发现

2-氮杂双环[3.2.1]辛烷,其与您的化合物具有相似的双环结构,是含氮杂环,在药物发现领域具有巨大潜力 。 它们已作为几种全合成的关键合成中间体 。

双环[3.2.1]辛烷和双环[3.3.1]辛烷的合成

“2-(4-硝基苄叉基)-1-氮杂双环[2.2.2]辛烷-3-酮”的结构可以通过诸如双迈克尔加成等反应进行修饰,以生成 8-二取代的双环[3.2.1]辛烷-3-酮和 9-二取代的双环[3.3.1]辛烷-3-酮 。这些化合物在有机合成中可能具有多种应用。

抗疟疾或抗锥虫活性

具有双环[2.2.2]辛烷-2-酮结构的化合物,存在于“2-(4-硝基苄叉基)-1-氮杂双环[2.2.2]辛烷-3-酮”中,已被发现是具有抗疟疾或抗锥虫活性的化合物的有用前体 。

属性

IUPAC Name |

(2Z)-2-[(4-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-14-11-5-7-15(8-6-11)13(14)9-10-1-3-12(4-2-10)16(18)19/h1-4,9,11H,5-8H2/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLOZSIGADKNRC-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN\2CCC1C(=O)/C2=C/C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Fluorophenyl)methyl]benzotriazole](/img/structure/B2455282.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2455284.png)

![2-[benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide](/img/structure/B2455285.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2455287.png)

![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2455289.png)

![Methyl (E)-4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl-propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2455294.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/no-structure.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2455300.png)

![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2455304.png)

![N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2455305.png)